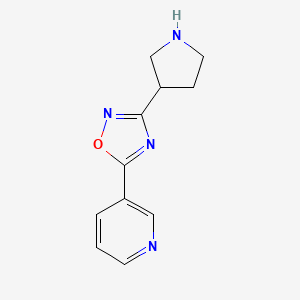

![molecular formula C5H10Cl2N2O B1434433 [1-(1,3-Oxazol-5-yl)ethyl]amine CAS No. 2098098-64-5](/img/structure/B1434433.png)

[1-(1,3-Oxazol-5-yl)ethyl]amine

説明

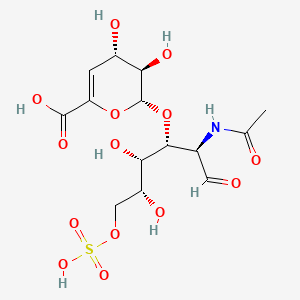

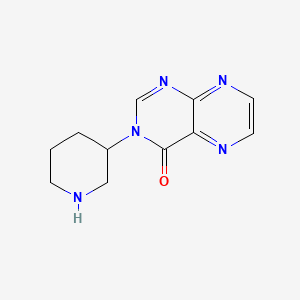

“[1-(1,3-Oxazol-5-yl)ethyl]amine” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .

Synthesis Analysis

Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, was first synthesized in 1884 . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

Molecular Structure Analysis

The structure of oxazoline was properly assigned after 5 years of its first synthesis . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Chemical Reactions Analysis

Oxazoline displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . A gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and 2,3-dichloropyridine N-oxide provides 5-amino-1,3-oxazoles .

Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . They are highly soluble in water and other polar solvents .

科学的研究の応用

Biological Activities of Oxazole Derivatives

- Summary of the Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. Researchers around the globe synthesize various oxazole derivatives and screen them for their various biological activities .

- Methods of Application or Experimental Procedures : The synthesis of oxazole derivatives involves the use of oxazole as intermediates for the synthesis of new chemical entities .

- Results or Outcomes : Oxazole derivatives have been found to have biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Anticancer Activity of Oxadiazole Incorporated Oxazole Derivatives

- Summary of the Application : A novel series of 5-(pyrimidin-5-yl)benzo[d]oxazole derivatives has been synthesized and tested for their anticancer activity against a panel of human cancer cell lines .

- Methods of Application or Experimental Procedures : The synthesis of these derivatives involved the Suzuki-Cross coupling reaction .

- Results or Outcomes : Some tested compounds demonstrated significant anticancer activity higher than that of the reference drug .

PTP-1B Inhibitory Activity

- Summary of the Application : Oxazole derivatives have been synthesized and checked for Protein Tyrosine Phosphatase-1B (PTP-1B) inhibitory activity. PTP-1B has been found important for the treatment of diabetes and obesity .

- Methods of Application or Experimental Procedures : A chain of oxazole derivatives were synthesized and their PTP-1B inhibitory activity was evaluated .

- Results or Outcomes : Out of all compounds, two exhibited the most promising activity .

Antimicrobial Activity

- Summary of the Application : Oxazole derivatives have been found to have antimicrobial activity .

- Methods of Application or Experimental Procedures : The antimicrobial activity of oxazole derivatives is usually evaluated using standard microbiological techniques .

- Results or Outcomes : Oxazole derivatives have shown promising antimicrobial activity against a range of bacterial and fungal species .

Anti-Inflammatory Activity

- Summary of the Application : Oxazole derivatives have been found to have anti-inflammatory activity .

- Methods of Application or Experimental Procedures : The anti-inflammatory activity of oxazole derivatives is usually evaluated using standard pharmacological techniques .

- Results or Outcomes : Oxazole derivatives have shown promising anti-inflammatory activity in various experimental models .

Antioxidant Activity

- Summary of the Application : Oxazole derivatives have been found to have antioxidant activity .

- Methods of Application or Experimental Procedures : The antioxidant activity of oxazole derivatives is usually evaluated using standard biochemical assays .

- Results or Outcomes : Oxazole derivatives have shown promising antioxidant activity, which can be beneficial in conditions associated with oxidative stress .

Safety And Hazards

While specific safety and hazard information for “[1-(1,3-Oxazol-5-yl)ethyl]amine” is not available, it’s important to handle all chemical substances with appropriate safety measures. For example, one of the compounds, 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, has several hazard statements including H226, H302, H312, H314, H332, H335 .

将来の方向性

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of “[1-(1,3-Oxazol-5-yl)ethyl]amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry.

特性

IUPAC Name |

1-(1,3-oxazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKUUDGLAUQIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CO1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1,3-Oxazol-5-yl)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

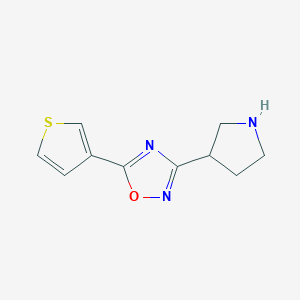

![3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1434358.png)

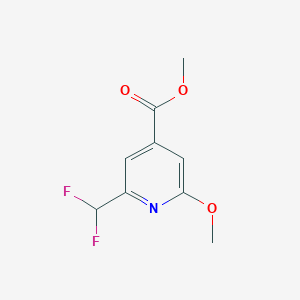

![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)

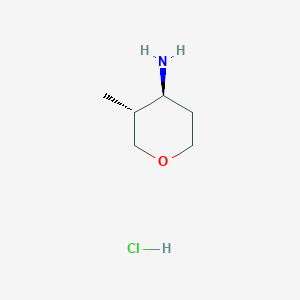

![(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434367.png)

![N,N-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434371.png)